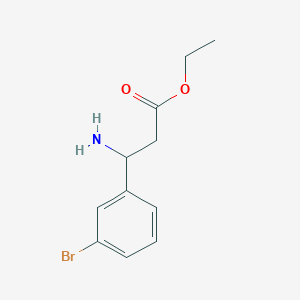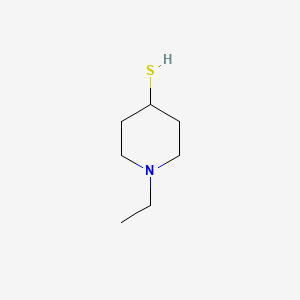
3,3-Diallyltetrahydrofuran-2-ol
概要
説明
3,3-Diallyltetrahydrofuran-2-ol is an organic compound with the molecular formula C10H16O2 It belongs to the class of tetrahydrofurans, which are cyclic ethers with a four-carbon ring and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diallyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of furan derivatives. For instance, the conversion of 1,4-butanediol on cobalt catalysts can yield tetrahydrofuran derivatives . Another method involves the dehydration of 2-butene-1,4-diol on alumina or cobalt-containing catalysts . These methods provide efficient routes to obtain the desired tetrahydrofuran structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of cobalt or palladium catalysts in hydrogenation reactions is common in industrial settings due to their efficiency and scalability . Additionally, the dehydration of diols using alumina-based catalysts is another industrial method employed to produce this compound .
化学反応の分析
Types of Reactions
3,3-Diallyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated tetrahydrofuran derivatives. Substitution reactions can lead to the formation of halogenated compounds.
科学的研究の応用
3,3-Diallyltetrahydrofuran-2-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 3,3-Diallyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity .
類似化合物との比較
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the allyl groups.
2,5-Dimethylfuran: Another furan derivative with different substituents.
Furaneol® (4-Hydroxy-2,5-dimethyl-3(2H)-furanone): A furan derivative used in the food industry for its flavor properties.
Uniqueness
3,3-Diallyltetrahydrofuran-2-ol is unique due to the presence of two allyl groups, which confer distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. This uniqueness makes it valuable in various applications, from synthetic chemistry to industrial processes.
特性
IUPAC Name |
3,3-bis(prop-2-enyl)oxolan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-10(6-4-2)7-8-12-9(10)11/h3-4,9,11H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTWIRQFDXNOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOC1O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide](/img/structure/B3256795.png)

